5-Iodo-4,6-dimethylpyridin-3-amine
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Overview
Description
5-Iodo-4,6-dimethylpyridin-3-amine is a pyridine derivative characterized by the presence of iodine and methyl groups on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4,6-dimethylpyridin-3-amine typically involves the iodination of 4,6-dimethylpyridin-3-amine. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. In this process, 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst to produce the desired iodinated product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki cross-coupling reactions, utilizing efficient catalytic systems and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-4,6-dimethylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the pyridine ring.
Scientific Research Applications
5-Iodo-4,6-dimethylpyridin-3-amine has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in the study of biological systems, including enzyme inhibition and receptor binding studies.
Mechanism of Action
The mechanism of action of 5-Iodo-4,6-dimethylpyridin-3-amine involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The iodine and methyl groups on the pyridine ring can influence the compound’s binding affinity and specificity, affecting its overall biological activity. Detailed studies on the compound’s molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4,6-dimethylpyridin-3-amine
- 5-Chloro-4,6-dimethylpyridin-3-amine
- 2-Iodo-4,6-dimethylpyridin-3-amine
Uniqueness
5-Iodo-4,6-dimethylpyridin-3-amine is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its bromine and chlorine analogs. The iodine atom can enhance the compound’s reactivity and binding interactions, making it a valuable tool in various research applications .
Properties
IUPAC Name |
5-iodo-4,6-dimethylpyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2/c1-4-6(9)3-10-5(2)7(4)8/h3H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGFSTRXDNEEGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1N)C)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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